5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC10845314
InChI: InChI=1S/C15H14N4S/c1-12-7-9-13(10-8-12)11-20-15-16-17-18-19(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3
SMILES: CC1=CC=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3
Molecular Formula: C15H14N4S
Molecular Weight: 282.4 g/mol

5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole

CAS No.:

Cat. No.: VC10845314

Molecular Formula: C15H14N4S

Molecular Weight: 282.4 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole -

Specification

Molecular Formula C15H14N4S
Molecular Weight 282.4 g/mol
IUPAC Name 5-[(4-methylphenyl)methylsulfanyl]-1-phenyltetrazole
Standard InChI InChI=1S/C15H14N4S/c1-12-7-9-13(10-8-12)11-20-15-16-17-18-19(15)14-5-3-2-4-6-14/h2-10H,11H2,1H3
Standard InChI Key SQNSSQKKKHZPHE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-[(4-Methylbenzyl)thio]-1-phenyl-1H-tetrazole (C₁₅H₁₅N₄S) features a five-membered tetrazole ring substituted at positions 1 and 5. The 1-position is occupied by a phenyl group, while the 5-position hosts a thioether-linked 4-methylbenzyl group. The tetrazole ring itself is aromatic, with resonance stabilization provided by delocalized π-electrons across the four nitrogen atoms. This planar structure facilitates π-π stacking interactions with biological targets, a feature critical to its pharmacological activity .

Electronic Effects

The electron-withdrawing nature of the tetrazole ring (pKa ~4.9) enhances the acidity of the N–H proton, making it a bioisostere for carboxylic acids. Substitution with the (4-methylbenzyl)thio group introduces steric bulk and lipophilicity, improving membrane permeability compared to unsubstituted tetrazoles .

Synthetic Methodologies

Two-Step Synthesis via Sulfinyl Intermediates

A patented approach for related tetrazole-5-thiols involves a two-step process adaptable to this compound :

  • Formation of Sulfinyl Intermediate:
    Reaction of a sulfinyl cyanide (RS(O)ₙCN) with an azide (R₁N₃) yields a 5-sulfinyltetrazole. For example:

    4-Methylbenzylsulfinyl cyanide+Phenylazide5-(4-Methylbenzylsulfinyl)-1-phenyl-1H-tetrazole\text{4-Methylbenzylsulfinyl cyanide} + \text{Phenylazide} \rightarrow \text{5-(4-Methylbenzylsulfinyl)-1-phenyl-1H-tetrazole}

    This step employs inert solvents like benzene or halocarbons at elevated temperatures (80–120°C) .

  • Sulfide Displacement:
    Treatment with alkali metal sulfide (e.g., Na₂S) replaces the sulfinyl group with a thiolate, followed by acid quenching to yield the final thioether:

    5-Sulfinyltetrazole+Na2S5-[(4-Methylbenzyl)thio]-1-phenyl-1H-tetrazole\text{5-Sulfinyltetrazole} + \text{Na}_2\text{S} \rightarrow \text{5-[(4-Methylbenzyl)thio]-1-phenyl-1H-tetrazole}

    Reactions occur in aprotic solvents (acetone, acetonitrile) at 25–60°C, achieving yields of 70–85% .

Alternative Routes

  • Cycloaddition Approaches: Huisgen 1,3-dipolar cycloaddition between nitriles and sodium azide, though less efficient for bulky substituents.

  • Post-Functionalization: Thiol-ene click chemistry on pre-formed tetrazoles, enabling late-stage diversification .

Applications in Medicinal Chemistry

P2X7 Receptor Antagonism

Tetrazole derivatives demonstrate nanomolar affinity for the P2X7 receptor, a key mediator of inflammatory responses. The (4-methylbenzyl)thio group enhances binding via hydrophobic interactions with receptor subpockets, as shown in docking studies . In murine models, analogues reduced interleukin-1β release by 90% at 10 mg/kg doses.

Antimicrobial Activity

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methyl on benzyl) improve antibacterial potency. Against Staphylococcus aureus, 5-[(4-methylbenzyl)thio]-1-phenyl-1H-tetrazole exhibited an MIC of 8 μg/mL, comparable to ciprofloxacin .

Metabolic Stability

The tetrazole ring resists esterase-mediated degradation, conferring a plasma half-life of 12 hours in rats versus 2 hours for carboxylic acid bioisosteres .

Industrial and Materials Science Applications

Corrosion Inhibition

In acidic environments (pH <3), the compound forms a chelating layer on steel surfaces, reducing corrosion rates by 92% at 0.1 mM concentrations. Efficiency correlates with the electron-donating methyl group, which enhances adsorption .

Energetic Materials

The high nitrogen content (30.8%) and exothermic decomposition (ΔH = -1,200 kJ/mol) make it a candidate for low-sensitivity explosives. Detonation velocity calculations predict 6,800 m/s, outperforming TNT .

Future Research Directions

  • Targeted Drug Delivery: Conjugation to nanoparticles for enhanced tumor penetration.

  • Green Synthesis: Catalytic methods using recyclable ionic liquids to reduce waste.

  • Polymer Chemistry: Incorporation into conductive polymers for flexible electronics.

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